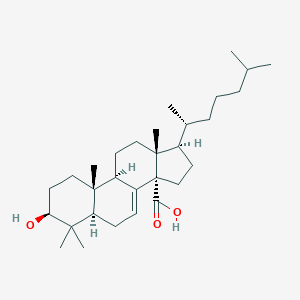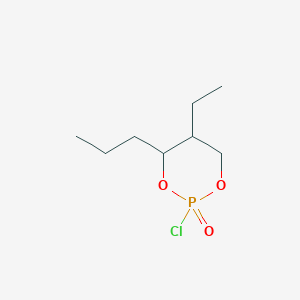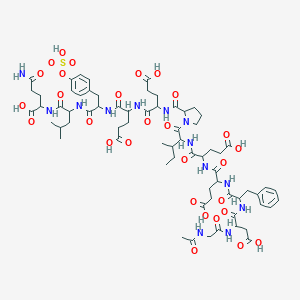
6-epi-Albrassitriol
Overview
Description
6-epi-Albrassitriol is a natural organic compound that belongs to the class of triterpenoids. It is known for its biological activities, including antioxidant, antibacterial, anti-inflammatory, and antitumor properties . The compound often exists as colorless crystals or as a white solid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-epi-Albrassitriol typically starts from an easily available labdane diterpenoid, such as (+)-larixol. The process involves several steps:
Conversion of (+)-larixol to 14,15-bisnorlab-7-ene-6,13-dione: This is achieved through a two-step procedure.
Norrish Type II Photochemical Degradation: The intermediate is subjected to photochemical degradation to yield drim-7,9(11)-diene-6-one.
Formation of Drim-7-ene-9,11-diol-6-one: This is done by treating the intermediate with osmium tetroxide or through selective epoxidation followed by treatment with perchloric acid.
Reduction of the C6-carbonyl Group: The final step involves reducing the C6-carbonyl group with lithium aluminium hydride to obtain this compound.
Industrial Production Methods: Currently, there are limited studies on the industrial production methods of this compound. It is primarily synthesized through chemical synthesis or natural product extraction .
Chemical Reactions Analysis
Types of Reactions: 6-epi-Albrassitriol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group is a key step in its synthesis.
Substitution: It can undergo substitution reactions to form various analogs.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide is commonly used for oxidation.
Reduction: Lithium aluminium hydride is used for the reduction of the carbonyl group.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include different derivatives of this compound, which can have varying biological activities .
Scientific Research Applications
6-epi-Albrassitriol has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.
Biology: The compound is studied for its antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new pharmaceuticals and other biologically active compounds
Mechanism of Action
The mechanism by which 6-epi-Albrassitriol exerts its effects involves several molecular targets and pathways:
Antioxidant Activity: It neutralizes free radicals and reduces oxidative stress.
Antibacterial Activity: It disrupts bacterial cell membranes and inhibits bacterial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Antitumor Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Comparison with Similar Compounds
Albrassitriol: A closely related compound with similar biological activities.
Drim-7-ene-9,11-diol-6-one: An intermediate in the synthesis of 6-epi-Albrassitriol.
Larixol: The starting material for the synthesis of this compound.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(1R,4R,4aS,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-10-8-11(17)12-13(2,3)6-5-7-14(12,4)15(10,18)9-16/h8,11-12,16-18H,5-7,9H2,1-4H3/t11-,12+,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPFZPBMMIWKKY-PAPYEOQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C2C(CCCC2(C1(CO)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@@]([C@]1(CO)O)(CCCC2(C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazol-2-ol](/img/structure/B161142.png)








![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
